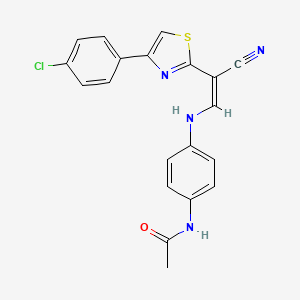

(Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

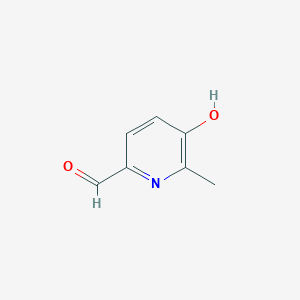

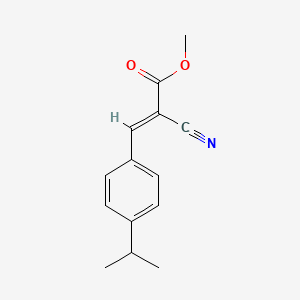

This compound is a complex organic molecule that likely contains a thiazole ring (a ring structure containing nitrogen and sulfur) and a phenyl group (a ring structure of carbon atoms). It also seems to have a cyanovinyl group (a carbon-carbon double bond with a cyanide group) and an acetamide group (an acetyl group bound to an amine) .

Synthesis Analysis

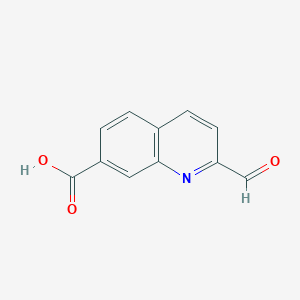

While specific synthesis methods for this compound are not available, similar compounds such as [4-(2-hydroxyphenyl)thiazol-2-yl]methanones have been synthesized in a four-step process to create potential inhibitors of type III secretion in Gram-negative bacteria .Applications De Recherche Scientifique

Optoelectronic Properties

The compound has been studied for its optoelectronic properties . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity . The UV spectra are calculated by using TDDFT on the optimised geometry .

Nonlinear Optical (NLO) Applications

The calculated hyperpolarizability of the molecule shows that it may be used as a better NLO agent in the future . Nonlinear optical materials have applications in areas like optical signal processing, optical communication, and laser technology.

Inhibitors of Type III Secretion in Gram-Negative Bacteria

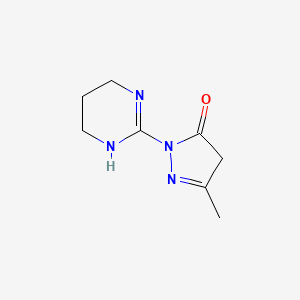

The compound could potentially be synthesized as a bioisostere of salicylidene acylhydrazides , which are known inhibitors of type III secretion in Gram-negative bacteria . This could potentially lead to the development of new antibacterial drugs .

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibittype III secretion (T3S) in various Gram-negative bacteria . T3S is a protein export machinery used by these bacteria to evade the human immune system and establish disease .

Mode of Action

It can be inferred from related compounds that it may inhibit the t3s system, thereby disarming the pathogen and allowing the host immune system to clear the infection .

Biochemical Pathways

The compound potentially affects the T3S pathway in Gram-negative bacteria . The T3S system is used by these bacteria to inject bacterial toxins into host cells, helping them evade the immune system and establish disease .

Result of Action

Based on the potential inhibition of the t3s system, it can be inferred that the compound may prevent the bacteria from injecting toxins into host cells, thereby preventing the establishment of disease .

Propriétés

IUPAC Name |

N-[4-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFBYGCPJGDMDQ-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)

![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2942708.png)

![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2942710.png)

![2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2942714.png)